5,7-Dimethoxy-2,3,3-trimethyl-3H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethoxy-2,3,3-trimethyl-3H-indole is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . It is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of two methoxy groups at positions 5 and 7 and three methyl groups at positions 2, 3, and 3 on the indole ring.
Vorbereitungsmethoden
The synthesis of 5,7-Dimethoxy-2,3,3-trimethyl-3H-indole typically involves the following steps:
Starting Material: The synthesis begins with indole as the starting material.
Alkylation: The indole undergoes alkylation at positions 2 and 3 to introduce the methyl groups.
Methoxylation: The compound is then subjected to methoxylation to introduce methoxy groups at positions 5 and 7.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
5,7-Dimethoxy-2,3,3-trimethyl-3H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
5,7-Dimethoxy-2,3,3-trimethyl-3H-indole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various indole derivatives and heterocyclic compounds.
Biology: This compound is utilized in the study of biological processes involving indole derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,7-Dimethoxy-2,3,3-trimethyl-3H-indole involves its interaction with molecular targets and pathways. The methoxy and methyl groups on the indole ring can influence its binding affinity and activity towards specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5,7-Dimethoxy-2,3,3-trimethyl-3H-indole can be compared with other similar compounds, such as:
5-Methoxy-2,3,3-trimethyl-3H-indole: This compound has one less methoxy group and exhibits different chemical and biological properties.
2,3,3-Trimethyl-3H-indole-5-sulfonic acid: This compound has a sulfonic acid group instead of methoxy groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
121807-35-0 |
---|---|
Molekularformel |
C13H17NO2 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
5,7-dimethoxy-2,3,3-trimethylindole |
InChI |
InChI=1S/C13H17NO2/c1-8-13(2,3)10-6-9(15-4)7-11(16-5)12(10)14-8/h6-7H,1-5H3 |
InChI-Schlüssel |
VYJZMEQVHRNZLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.